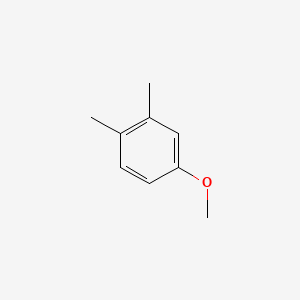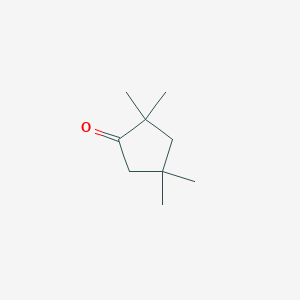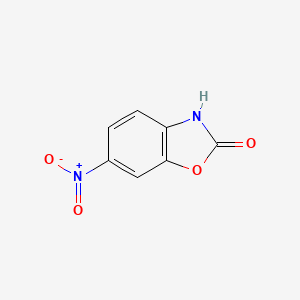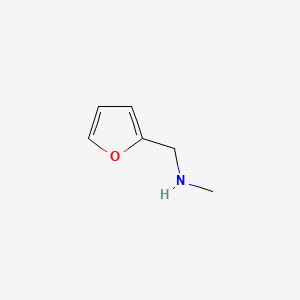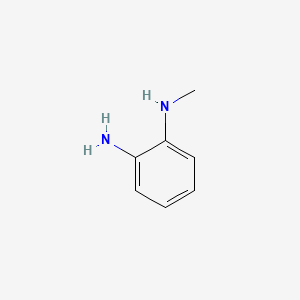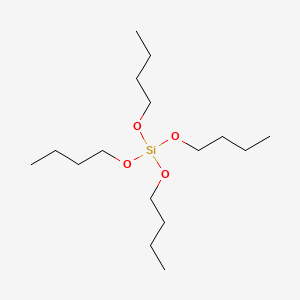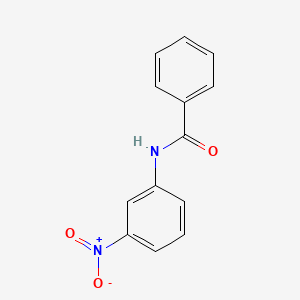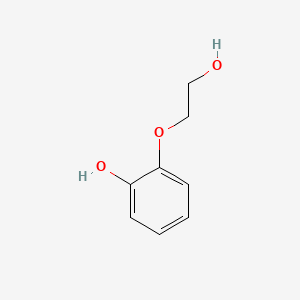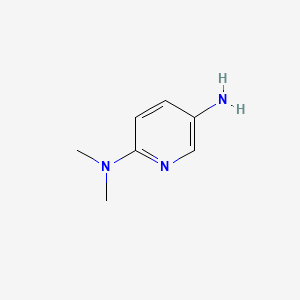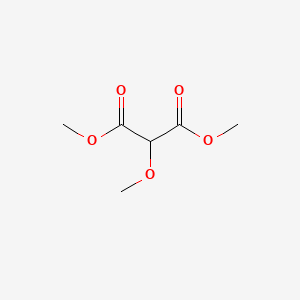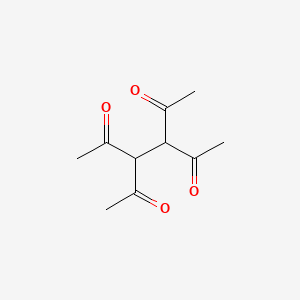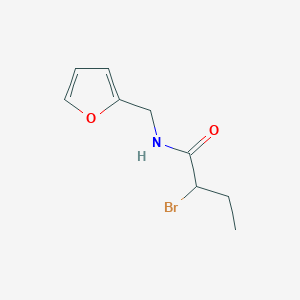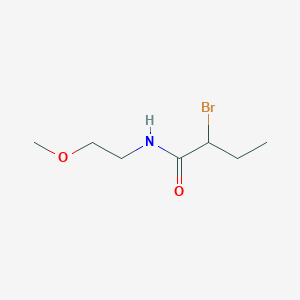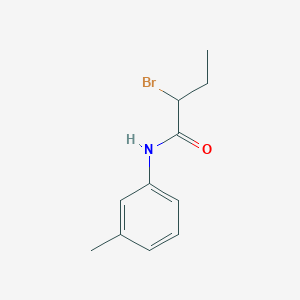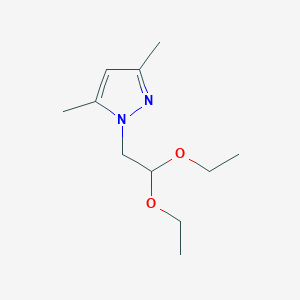
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Although the provided papers do not directly discuss the specific compound , they do provide insights into the chemistry of related pyrazole derivatives, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For example, the synthesis of 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles was achieved by Wolff-Kishner reduction of corresponding arylethanones . Similarly, the synthesis of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate was performed through condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction, possibly involving a diethoxyethyl derivative and a dimethylpyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a sodium salt of a diethyl pyrazole dicarboxylate showed a double helical supramolecular structure . Another pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was characterized by XRD, IR, and NMR, revealing its crystallization in the monoclinic space group . These studies indicate that the molecular structure of the target compound could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. For example, a dinitrodipyrazolo pyrazine dione derivative was used as a labelling reagent for amino acids, reacting with primary and secondary amino functions . The reactivity of the target compound could be explored in the context of forming complexes with other molecules or as a reagent in organic synthesis, given the reactivity of similar pyrazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. The crystal packing of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate is stabilized by C—H⋯O interactions , which could suggest that the target compound may also exhibit specific intermolecular interactions influencing its solid-state properties. The antibacterial and DNA photocleavage activities of some 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles indicate that the compound may also possess biological activities worth investigating.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADNAQKXUCTGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=CC(=N1)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

